



Application Notes and Protocols for HADA Hydrochloride Labeling of E. coli

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Compound of Interest		
Compound Name:	HADA hydrochloride	
Cat. No.:	B2833355	Get Quote

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Introduction

Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for probing bacterial cell wall synthesis and dynamics.[1][2] HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) is a blue fluorescent D-amino acid that is efficiently incorporated into the peptidoglycan (PG) of various bacterial species, including Escherichia coli.[3][4] This incorporation is mediated by D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases, which are involved in the final steps of PG cross-linking. By labeling sites of active PG synthesis, HADA allows for the visualization of bacterial growth, cell division, and morphology with minimal perturbation to the cells. These application notes provide a detailed protocol for labeling E. coli with **HADA hydrochloride** and offer insights into the underlying mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HADA labeling protocol in E. coli.



Parameter	Value	Unit	Notes
HADA Stock Solution	50	mM	Dissolved in DMSO. Store at -20°C or -80°C in the dark.
HADA Working Concentration	250	μМ	Final concentration in the cell culture.
Incubation Time	30	minutes	For long-pulse labeling. Shorter times can be used for pulse- chase experiments.
Incubation Temperature	37	°C	Optimal for E. coli growth.
Cell Density (OD578)	0.1 - 0.4	Exponential growth phase is recommended.	
Excitation Wavelength (λex)	~405	nm	_
Emission Wavelength (λem)	~450-460	nm	_

Experimental Protocols

This protocol is optimized for preserving the HADA signal at the division septum of E. coli.

Materials

- E. coli strain of interest
- Lysogeny Broth (LB) or Tryptic Soy Broth (TSB)
- HADA hydrochloride
- Dimethyl sulfoxide (DMSO)



- 10x Sodium Citrate Buffer (pH 2.25)
- 1x Sodium Citrate Buffer (pH 3.0)
- Phosphate Buffered Saline (PBS, pH 7.4)
- Paraformaldehyde (PFA), 3% (w/v) in PBS
- · Microcentrifuge tubes
- Incubator shaker
- Microcentrifuge
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)

Procedure

- 1. Preparation of Reagents:
- 50 mM HADA Stock Solution: Dissolve HADA hydrochloride in DMSO to a final concentration of 50 mM. Aliquot and store at -20°C or -80°C, protected from light.
- 10x Sodium Citrate Buffer (pH 2.25): Prepare a 10x stock solution and adjust the pH to 2.25. Filter sterilize and store at 4°C.
- 1x Sodium Citrate Buffer (pH 3.0): Dilute the 10x stock and adjust the pH to 3.0. Store at 4°C.
- 1x PBS (pH 7.4): Prepare standard PBS and ensure the pH is 7.4 for optimal fluorescence.
- 3% Paraformaldehyde: Prepare fresh in PBS. Handle with appropriate safety precautions.
- 2. Cell Culture:
- Inoculate a single colony of E. coli into 5 mL of LB or TSB medium and grow overnight at 37°C with shaking.



- The next day, dilute the overnight culture into fresh, pre-warmed medium to an OD578 of approximately 0.1.
- Incubate at 37°C with shaking until the culture reaches an exponential growth phase (OD578 of ~0.4).

3. HADA Labeling:

- Dilute the exponentially growing cells to an OD578 of 0.1 in a final volume of 500 μL of prewarmed medium in a 1.5 mL microcentrifuge tube.
- Add 2.5 μL of the 50 mM HADA stock solution to the cell suspension to achieve a final concentration of 250 μM .
- Incubate the cells for 30 minutes at 37°C with shaking.
- 4. Stopping the Labeling and Washing:
- To stop the labeling reaction and preserve the signal, add 50 μL (one-tenth of the volume) of ice-cold 10x sodium citrate buffer (pH 2.25) to the culture.
- Immediately place the tube on ice.
- Pellet the cells by centrifugation at 4°C.
- Wash the cells once with 1 mL of ice-cold 1x sodium citrate buffer (pH 3.0).
- Follow with two washes using 1 mL of ice-cold 1x PBS (pH 7.4) each. These washing steps are critical for reducing background fluorescence.

5. Cell Fixation:

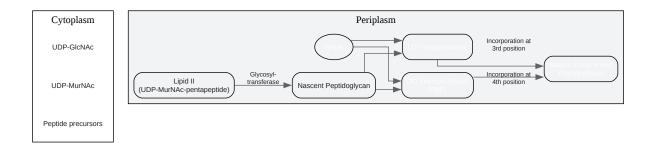
- Resuspend the cell pellet in 100 μL of 3% PFA in PBS.
- Incubate for 15 minutes at room temperature.
- Wash the cells twice with 1 mL of PBS (pH 7.4).



- Resuspend the final cell pellet in a suitable volume of PBS for microscopy.
- 6. Microscopy:
- Mount the labeled and fixed cells on a microscope slide.
- Image the cells using a fluorescence microscope equipped with a filter set appropriate for HADA (Excitation: ~405 nm, Emission: ~450-460 nm).

Diagrams

HADA Incorporation into Peptidoglycan

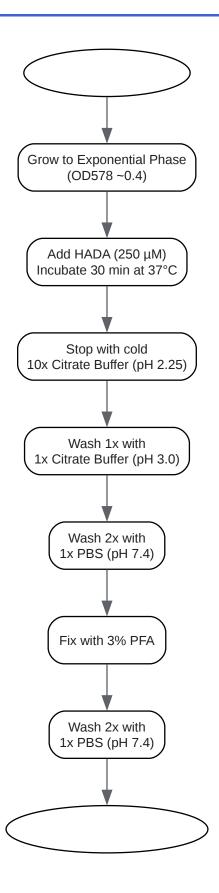


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Caption: Mechanism of HADA incorporation into the E. coli cell wall.

Experimental Workflow for HADA Labeling





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Caption: Step-by-step workflow for HADA labeling of E. coli.



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